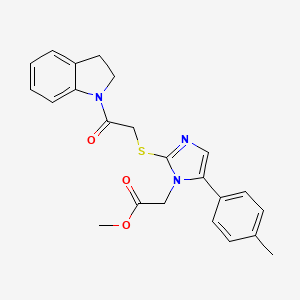

methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a 1H-imidazole core substituted with a p-tolyl group (para-methylphenyl) at the 5-position and a thioether-linked indolin-1-yl-2-oxoethyl moiety at the 2-position. The compound’s complexity arises from its hybrid structure, combining an imidazole ring (common in bioactive molecules) with indole-derived and sulfur-containing functional groups, which may influence its reactivity and binding properties.

Properties

IUPAC Name |

methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-16-7-9-18(10-8-16)20-13-24-23(26(20)14-22(28)29-2)30-15-21(27)25-12-11-17-5-3-4-6-19(17)25/h3-10,13H,11-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAPVRMGRLKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Thioether Formation: The indole derivative is then reacted with a thioether reagent, such as 2-bromoethyl methyl sulfide, under basic conditions to form the thioether linkage.

Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent, such as glyoxal, to form the imidazole ring.

Final Esterification: The final step involves esterification with methyl chloroacetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the indole and imidazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide, ether derivatives.

Scientific Research Applications

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.

Material Science: The unique electronic properties of the indole and imidazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and imidazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, particularly those with imidazole, pyridine, or toluate backbones. Below is a detailed analysis:

Structural Comparison

Key Observations

- Core Heterocycle: The target compound shares a 1H-imidazole core with the nitroimidazole derivative , but diverges from pyridine-based thiazopyr . Imidazoles are known for their versatility in drug design due to hydrogen-bonding capabilities and aromatic stability.

- Substituent Effects: The p-tolyl group in the target compound (electron-donating) contrasts with the nitro group (electron-withdrawing) in the nitroimidazole analog , which may alter electronic properties and metabolic stability. The indolin-1-yl moiety introduces a fused bicyclic structure absent in other analogs, possibly influencing receptor binding or pharmacokinetics.

- Functional Groups : The methyl acetate ester is a common feature in agrochemicals (e.g., imazamethabenz-methyl) for improved membrane permeability .

Research Findings

- Agrochemical Potential: Structural parallels to herbicides like imazamethabenz-methyl and thiazopyr suggest the target compound may inhibit acetolactate synthase (ALS) or disrupt microtubule assembly, though experimental validation is required .

- Synthetic Accessibility : The presence of sulfur and indole groups may complicate synthesis compared to simpler imidazole derivatives, necessitating specialized coupling reagents or protective strategies.

Biological Activity

Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, identified by its CAS number 1206988-62-6, is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The structure features an indole moiety linked to an imidazole ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial and anticancer activities. The imidazole and indole derivatives are particularly recognized for their ability to inhibit bacterial growth and cancer cell proliferation.

Antimicrobial Activity

Studies have shown that derivatives of imidazole, including those similar to this compound, possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a review highlighted that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research has demonstrated that indole and imidazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines, suggesting a mechanism through which they exert their anticancer effects .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization for high yield and purity. The synthesis often includes the formation of the indole moiety followed by the attachment of the imidazole ring through thiol or thioether linkages .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Indole Derivative | Indole + Imidazole | Anticancer, Antimicrobial |

| Thiazole-based Compound | Thiazole + Indole | Antimicrobial |

| Triazole Derivative | Triazole + Sulfonamide | Antimicrobial |

The unique combination of functional groups in this compound enhances its efficacy against microbial infections and cancer cells compared to structurally similar compounds .

Case Studies

A study conducted on a series of indole-based compounds demonstrated their effectiveness against drug-resistant bacterial strains. The results indicated that certain modifications to the indole structure significantly enhanced antimicrobial activity, providing insights into how structural variations can influence biological outcomes .

Another research effort focused on the anticancer properties of imidazole derivatives revealed that specific substitutions at the 5-position of the imidazole ring resulted in improved cytotoxicity against various cancer cell lines, emphasizing the importance of chemical modifications in developing effective therapeutic agents .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound, and how can purity be validated?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling thiol-containing intermediates (e.g., indolin-1-yl derivatives) with imidazole precursors under reflux conditions. For example, acetic acid is often used as a solvent with sodium acetate as a catalyst . Purification may involve recrystallization from DMF/acetic acid mixtures .

- Validation : Elemental analysis (C, H, N) and spectral techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) are critical. Cross-reference experimental and calculated elemental percentages (e.g., C: 62.1% observed vs. 62.3% theoretical) to confirm purity .

Q. How can the molecular structure be confirmed, especially stereochemical or tautomeric ambiguities?

- Methodology : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related indole-imidazole hybrids (mean C–C bond length: 0.002 Å, R factor: ~0.03) . For tautomeric mixtures (e.g., 5- vs. 6-substituted imidazoles), use <sup>1</sup>H NMR in DMSO-d6 to observe proton splitting patterns (δ 11.78 ppm for NH groups) .

Advanced Questions

Q. How should researchers address contradictory spectral data, such as unexpected peaks in NMR or IR?

- Methodology : For unexpected NMR signals (e.g., tautomerism in imidazole-thioether derivatives), perform 2D NMR (COSY, NOESY) to assign proton-proton correlations . In IR, discrepancies in carbonyl stretches (e.g., 1680 cm<sup>-1</sup> for amide vs. 1705 cm<sup>-1</sup> for ester groups) can clarify functional group interactions .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?

- Methodology : Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes to enzymes like α-glucosidase. For example, analyze how the p-tolyl group’s hydrophobicity affects binding affinity compared to fluorophenyl or bromophenyl analogs . Validate with in vitro assays measuring IC50 values against relevant targets.

Q. How can synthetic scalability be balanced with yield and purity in multi-step reactions?

- Methodology : Optimize solvent systems (e.g., ethanol/water for greener synthesis) and catalysts (e.g., CuI for click chemistry steps). Compare yields across conditions: e.g., 85–88% for imidazole-thioether derivatives under reflux vs. 70% at room temperature . Monitor side reactions (e.g., oxidation of thioethers) via TLC (Rf = 0.77 in hexane:ethyl acetate) .

Q. What experimental approaches resolve low solubility in biological assays?

- Methodology : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-screen solubility via nephelometry in PBS (pH 7.4). For crystalline compounds, modify counterions (e.g., sodium salts of carboxylic acid derivatives) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.